Cas no 229180-63-6 (N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester)
![N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester structure](https://ja.kuujia.com/scimg/cas/229180-63-6x500.png)
N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester 化学的及び物理的性質
名前と識別子
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- N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester
- N-Acetyl-4-(diethoxyphosphinylmethyl)-L-phenylalanine ethyl ester
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- MDL: MFCD31657938
- インチ: 1S/C18H28NO6P/c1-5-23-18(21)17(19-14(4)20)12-15-8-10-16(11-9-15)13-26(22,24-6-2)25-7-3/h8-11,17H,5-7,12-13H2,1-4H3,(H,19,20)/t17-/m0/s1
- InChIKey: MXVMEKUHPULDAQ-KRWDZBQOSA-N
- ほほえんだ: P(CC1C=CC(=CC=1)C[C@@H](C(=O)OCC)NC(C)=O)(=O)(OCC)OCC
計算された属性
- せいみつぶんしりょう: 385.16542461 g/mol
- どういたいしつりょう: 385.16542461 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 12
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- ぶんしりょう: 385.4
- トポロジー分子極性表面積: 90.9
じっけんとくせい
- PSA: 100.74000
- LogP: 3.45390
N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589101-1g |
Ethyl (S)-2-acetamido-3-(4-((diethoxyphosphoryl)methyl)phenyl)propanoate |
229180-63-6 | 98% | 1g |
¥7080 | 2023-04-14 | |
eNovation Chemicals LLC | D778741-1g |
N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester |
229180-63-6 | 95% | 1g |
$760 | 2024-07-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY235835-1g |
N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester |
229180-63-6 | ≥95% | 1g |
¥5900.00 | 2024-08-09 | |
eNovation Chemicals LLC | D778741-1g |
N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester |
229180-63-6 | 95% | 1g |
$760 | 2025-03-01 |
N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Esterに関する追加情報
N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester: A Comprehensive Overview
N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester (CAS No. 229180-63-6) is a highly specialized organic compound with significant applications in the fields of pharmacology and biochemistry. This compound, often referred to as N-Acetyl-L-phenylalanine derivative, has garnered attention due to its unique structural properties and potential therapeutic implications. The molecule consists of an acetylated phenylalanine backbone with a phosphorylated methyl group, making it a valuable substrate for various biochemical studies.
Recent advancements in phosphorylation chemistry have highlighted the importance of this compound in understanding cellular signaling pathways. The diethoxyphosphoryl group attached to the methyl moiety plays a crucial role in modulating the compound's bioactivity. Studies have shown that this modification enhances the compound's stability and bioavailability, making it a promising candidate for drug delivery systems.
The synthesis of N-Acetyl-L-phenylalanine Ethyl Ester involves a multi-step process, including acetylation, phosphorylation, and esterification. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's reliability in experimental settings. The use of ethyl ester groups has been shown to improve solubility, facilitating its application in in vitro and in vivo assays.
In terms of pharmacological applications, this compound has been extensively studied for its potential as a kinase inhibitor. Kinases are critical enzymes involved in cell signaling, and modulating their activity can lead to novel therapeutic strategies for diseases such as cancer and neurodegenerative disorders. Recent studies published inNature Chemical Biology have demonstrated that this compound exhibits selective inhibition of specific kinase pathways, suggesting its potential as a lead molecule for drug development.
Beyond its pharmacological applications, this compound has also found utility inbioconjugation chemistry. Its structure allows for easy modification with other functional groups, enabling the creation of complex biomolecules for use in diagnostics and therapeutics. For instance, researchers at the University of California have utilized this compound as a scaffold for developingcancer-targeting agents, showcasing its versatility in biomedical research.
The integration ofsustainable chemistry practices into the synthesis of this compound has been another area of focus. Scientists are exploring greener alternatives to traditional synthetic methods, such as using biocatalysts or reducing solvent usage. These efforts align with global initiatives to promote environmentally friendly chemical processes while maintaining high standards of product quality.
In conclusion,N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester (CAS No. 229180-63-6) stands as a testament to the progress in modern organic chemistry and pharmacology. Its unique structure, versatile applications, and promising therapeutic potential make it a subject of continued research interest. As advancements in chemical synthesis and bioinformatics continue to unfold, this compound is poised to play an even greater role in shaping future medical innovations.
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